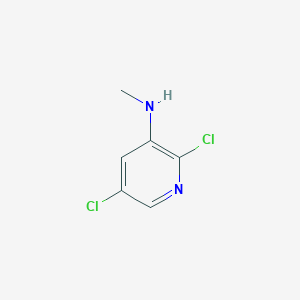

2,5-Dichloro-N-methylpyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and privileged scaffold in chemistry. bldpharm.comresearchgate.net Its presence in numerous natural products, such as certain vitamins and alkaloids, underscores its biological importance. acs.org In synthetic chemistry, pyridine and its derivatives are highly valued for several key reasons. They serve as versatile building blocks and intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.gov

The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analogue, benzene (B151609). It renders the ring electron-deficient, which influences its reactivity in substitution reactions. acs.org The nitrogen atom's basicity allows it to form salts and act as a ligand in organometallic chemistry, further expanding its synthetic utility. acs.org The ability to easily modify the pyridine ring through various chemical reactions allows chemists to fine-tune the steric and electronic properties of molecules, making it a cornerstone in the design and discovery of new chemical entities. bldpharm.comresearchgate.net This adaptability has led to the incorporation of the pyridine scaffold into a vast number of compounds with significant applications in medicinal chemistry and materials science. bldpharm.comacs.org

The Role of Halogenation and N-Methylation in Pyridine Derivatives

The functionalization of the basic pyridine scaffold with halogen atoms and N-methyl groups significantly modifies its chemical properties and reactivity, opening new avenues for synthetic transformations and molecular design.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the pyridine ring is a critical strategy in synthetic chemistry. Halogens are strongly electron-withdrawing groups, which further decreases the electron density of the already electron-deficient pyridine ring. This electronic perturbation profoundly affects the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. Halogenated pyridines are key intermediates, as the halogen atom can serve as a leaving group, enabling the introduction of a wide array of other functional groups through cross-coupling reactions. chemrxiv.org Regioselective halogenation allows for precise control over the synthesis of complex substituted pyridines, which is vital for creating targeted molecules in drug and agrochemical development. chemrxiv.org

The combination of dihalogenation and N-methylamination on a pyridine scaffold results in a molecule with a unique reactivity profile, shaped by the interplay of the electron-withdrawing halogens and the N-methylamino group.

Overview of 2,5-Dichloro-N-methylpyridin-3-amine within the Landscape of Aminopyridine Chemistry

This compound is a specific example within the class of dihalogenated N-methylaminopyridines. Its structure, featuring two chlorine atoms at positions 2 and 5 and an N-methylamino group at position 3, positions it as a valuable, though specialized, building block in organic synthesis. The landscape of aminopyridine chemistry is vast, with these compounds serving as crucial intermediates in the preparation of a wide range of functional molecules.

While detailed research findings on this specific molecule are not broadly available in scientific literature, its chemical behavior can be inferred from the principles of pyridine chemistry. It represents a synthetically useful intermediate whose reactivity is a composite of the effects described in the previous section—the electron-withdrawing nature of the two chlorine atoms and the electronic and steric influence of the N-methylamino group. As such, it fits into the broader research landscape as a potential precursor for more complex, highly substituted pyridine derivatives for applications in medicinal and materials chemistry.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 886373-66-6 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Canonical SMILES | CNC1=C(C=C(N=C1)Cl)Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

2,5-dichloro-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |

InChI Key |

LMPWWOQOZWSJPF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 2,5 Dichloro N Methylpyridin 3 Amine

Strategies for the Construction of the 2,5-Dichloropyridine (B42133) Core

The formation of the 2,5-dichloropyridine scaffold is a critical phase in the synthesis of the target molecule. Various precursors and halogenation methods are employed to achieve the desired dichlorination pattern with high regioselectivity.

Precursors and Starting Materials for Dichlorinated Pyridines

A range of starting materials can be utilized for the synthesis of dichlorinated pyridines, with the choice often depending on commercial availability, cost, and the desired substitution pattern. Common precursors include aminopyridines, hydroxypyridines, and chloropyridines.

One prevalent approach begins with 2-aminopyridine . This compound can undergo a Sandmeyer-type reaction, where the amino group is converted to a chloro group, followed by further chlorination steps. Another viable precursor is 2,5-dihydroxypyridine , which can be converted to 2,5-dichloropyridine through the use of chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov

A method starting from maleic diester has also been reported, providing a green and safe route to 2,5-dichloropyridine. This process involves condensation with nitromethane, followed by hydrogenation, cyclization, and subsequent chlorination. nih.gov Furthermore, 2-chloropyridine can serve as a starting material, undergoing chlorination to yield a mixture of dichloropyridine isomers, from which 2,5-dichloropyridine can be separated. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Aminopyridine | 1. NaNO₂, HCl 2. CuCl 3. Cl₂ | 2,5-Dichloropyridine | google.com |

| 2,5-Dihydroxypyridine | POCl₃ or PCl₅ | 2,5-Dichloropyridine | nih.gov |

| Maleic Diester | 1. Nitromethane 2. H₂, Catalyst 3. Chlorinating Agent | 2,5-Dichloropyridine | nih.gov |

| 2-Chloropyridine | Cl₂ | Mixture of dichloropyridines | google.com |

Regioselective Halogenation Approaches

Achieving the specific 2,5-dichloro substitution pattern requires precise control over the halogenation reaction. The electronic nature of the pyridine (B92270) ring, being electron-deficient, makes direct electrophilic halogenation challenging and often requires harsh conditions, which can lead to a mixture of isomers. nih.govguidechem.com

A common strategy to control regioselectivity is the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. chemrxiv.orgresearchgate.net For instance, the halogenation of a pyridine N-oxide can be directed to the 2-position, after which the N-oxide can be removed.

Another approach involves the halogenation of substituted pyridines where the existing substituents direct the incoming halogen. For example, an amino group at the 2-position can direct chlorination to the 5-position. Subsequent removal or conversion of the directing group can then yield the desired dichlorinated product. The halogenation of 3-aminopyridine, for instance, can lead to 2-chloro-3-aminopyridine and 2,5-dichloro-3-aminopyridine as a byproduct. guidechem.com

Recent methodologies have also explored the use of designed phosphine (B1218219) reagents to achieve selective halogenation of pyridines at various positions. guidechem.com These methods often involve the temporary installation of a phosphonium (B103445) salt at a specific position, which is then displaced by a halide.

Introduction of the N-Methylamino Moiety

Once the 2,5-dichloropyridine core is established, the next critical step is the introduction of the N-methylamino group at the 3-position. This is typically achieved through a sequence of amination followed by N-alkylation.

Amination Reactions for Pyridine Derivatives

The introduction of an amino group onto the dichlorinated pyridine ring can be accomplished through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent pathway. In this reaction, an amine source displaces a halide on the electron-deficient pyridine ring. The presence of two electron-withdrawing chlorine atoms on the ring facilitates this type of reaction. Ammonia (B1221849) or a protected form of ammonia can be used as the nucleophile.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a versatile and widely used method for forming carbon-nitrogen bonds. echemi.com This reaction allows for the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 2,5-dichloro-3-aminopyridine, a key intermediate, one could envision the amination of a 2,3,5-trichloropyridine (B95902) precursor.

A more direct route to a precursor for the target molecule involves the chlorination of 3-aminopyridine. This reaction can yield 2-chloro-3-aminopyridine, which can then be further chlorinated to introduce the second chlorine atom at the 5-position. guidechem.com

| Reaction Type | Substrate | Reagent | Product |

| Nucleophilic Aromatic Substitution | 2,3,5-Trichloropyridine | NH₃ | 3-Amino-2,5-dichloropyridine (B19286) |

| Buchwald-Hartwig Amination | 2,3,5-Trichloropyridine | Ammonia equivalent, Pd catalyst, ligand | 3-Amino-2,5-dichloropyridine |

| Chlorination | 3-Aminopyridine | Cl₂ | 2-Chloro-3-aminopyridine & 2,5-Dichloro-3-aminopyridine |

N-Alkylation Strategies for Amino-Substituted Pyridines

With the amino group in place, the final step is the introduction of a methyl group onto the nitrogen atom. This N-alkylation can be achieved through various strategies. Direct alkylation of the primary amine with a methylating agent is a common approach. However, over-alkylation to form the tertiary amine can be a competing side reaction.

The choice of alkylating agent and reaction conditions is crucial for achieving selective mono-methylation. The reactivity of the aminopyridine will be influenced by the electronic effects of the two chlorine atoms, which make the amino group less nucleophilic.

Direct and Indirect Methylation Techniques

Direct methylation involves the reaction of the amino-substituted pyridine with a methylating agent such as methyl iodide, dimethyl sulfate, or methyl triflate. The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent can significantly impact the selectivity and yield of the reaction. For electron-deficient amines, stronger bases and more forcing conditions may be required.

Indirect methylation techniques can also be employed to achieve selective mono-methylation. One such method involves reductive amination, where the aminopyridine is first reacted with formaldehyde (B43269) to form an imine or a related intermediate, which is then reduced in situ to the N-methylamino group. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Another indirect approach involves the use of a protecting group strategy. The primary amine can be protected, for instance, as a carbamate, which can then be N-methylated. Subsequent deprotection yields the desired N-methylated product. This multi-step process can offer better control over the methylation reaction and avoid over-alkylation.

| Methylation Technique | Reagents | Intermediate/Product |

| Direct Methylation | Methyl iodide, Base | 2,5-Dichloro-N-methylpyridin-3-amine |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄) | This compound |

| Indirect (via protection) | 1. Protecting group (e.g., Boc) 2. Methylating agent 3. Deprotection | N-Boc-2,5-dichloro-3-aminopyridine -> N-Boc-N-methyl-2,5-dichloro-3-aminopyridine -> this compound |

Multistep Synthesis Routes to this compound

Direct and detailed multistep synthetic pathways for this compound are not well-established in the reviewed literature. Constructing a theoretical pathway would involve the strategic introduction of chlorine atoms and a methylamino group onto the pyridine ring. Typically, this could involve starting with a substituted pyridine and performing sequential chlorination and amination reactions. However, without specific literature precedents, the analysis of intermediates, reaction conditions, and yield optimization remains speculative.

Sequential Reaction Schemes and Intermediate Analysis

A hypothetical synthesis could start from a precursor like 3-aminopyridine. The challenge lies in achieving regioselective chlorination at the 2 and 5 positions and subsequent N-methylation without side reactions.

Evaluation of Reaction Conditions and Catalyst Systems

For analogous compounds, palladium-catalyzed reactions are often employed for amination, offering high selectivity and milder conditions compared to older methods. pipzine-chem.com Chlorination steps might involve reagents like N-chlorosuccinimide or chlorine gas, where controlling the reaction conditions is crucial to direct the substitution to the desired positions.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of dichlorinated pyridines often involves a careful balance of temperature, reaction time, and catalyst choice to maximize the yield of the desired isomer and minimize the formation of impurities. researchgate.net

Comparative Analysis of Synthetic Routes for Analogous Dichloropyridinamines

To understand the potential synthetic challenges for this compound, it is instructive to analyze the synthesis of similar compounds.

Comparison with 3-Amino-2,5-dichloropyridine Synthesis

The synthesis of 3-Amino-2,5-dichloropyridine serves as a valuable point of comparison. This compound is a key intermediate in the development of agrochemicals and pharmaceuticals. chemimpex.com

Traditional Synthesis Methods: Older methods for synthesizing 3-Amino-2,5-dichloropyridine often started from pyridine. This involved a multi-step process including:

Chlorination to introduce chlorine atoms at the 2nd and 5th positions.

Nitration to introduce a nitro group.

Reduction of the nitro group to an amino group. This pathway is often complex, with stringent reaction conditions and potentially low yields. pipzine-chem.com

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Traditional | Pyridine | Chlorination, Nitration, Reduction | Utilizes basic starting material | Complex, harsh conditions, low yield pipzine-chem.com |

| Modern (Pd-Catalyzed) | Halopyridine | Direct Amination | High selectivity, milder conditions, higher yield pipzine-chem.com | Catalyst cost |

| Heterocyclic Construction | Acyclic precursors | Cyclization, Functional Group Transformation | Readily available starting materials | Long reaction route, potential for impurities pipzine-chem.com |

Synthetic Challenges in Related Dichlorinated Aminopyridines

The synthesis of dichlorinated aminopyridines is often complicated by several factors:

Regioselectivity: Controlling the position of chlorination and amination on the pyridine ring is a primary challenge. The electronic nature of the pyridine ring and any existing substituents directs the position of incoming groups, which can lead to a mixture of isomers. For example, the nitration of 2-amino-4-picoline can result in non-selective nitration at both the 3 and 5 positions. googleapis.com

Harsh Reaction Conditions: Some synthetic routes require harsh conditions, such as high temperatures or the use of strong acids or bases, which can lead to side reactions or decomposition of the desired product. googleapis.com The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) requires careful handling and workup procedures. nih.gov

Precursor Availability: The availability and cost of suitably substituted pyridine precursors can also be a limiting factor in developing efficient synthetic routes. google.com

These challenges highlight the need for developing novel and efficient synthetic methodologies to access this important class of compounds.

Insights from Halogenated Methylpyridine Precursors

The synthesis of this compound from halogenated methylpyridine precursors is not a direct transformation but rather a multi-step process that leverages a series of strategic chemical modifications. The general pathway involves the introduction of a nitrogen-containing functional group onto a pre-halogenated pyridine ring, followed by its conversion to the desired N-methylamino moiety. A common and effective approach commences with a dihalogenated pyridine, such as 2,5-dichloropyridine, which then undergoes nitration, reduction, and subsequent N-methylation to yield the target compound. This section elucidates the key steps and findings associated with this synthetic route.

A foundational step in this synthesis is the regioselective nitration of a dichlorinated pyridine precursor. The introduction of a nitro group at the 3-position is crucial for the subsequent formation of the aminopyridine. Research into the nitration of dichloropyridines has identified effective conditions for this transformation. For instance, the nitration of 2,6-dichloropyridine (B45657) to yield 2,6-dichloro-3-nitropyridine (B41883) has been successfully achieved using a mixture of concentrated nitric acid and sulfuric acid. This process typically involves heating the reaction mixture to facilitate the electrophilic aromatic substitution.

Following the successful nitration, the subsequent step is the reduction of the nitro group to an amino group, yielding 3-amino-2,5-dichloropyridine. This transformation is a well-established process in organic synthesis, with several reducing agents capable of effecting this change. Common methods include the use of metals in acidic media, such as iron, tin, or stannous chloride in the presence of hydrochloric acid. Catalytic hydrogenation is another viable option, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can be influenced by factors such as substrate tolerance to acidic or basic conditions and the desired yield and purity of the product.

The final and critical step in the synthesis is the N-methylation of the 3-amino-2,5-dichloropyridine intermediate. Direct alkylation of aminopyridines can sometimes be challenging due to the potential for over-alkylation and the influence of the halogen substituents on the nucleophilicity of the amino group. However, reductive amination provides a controlled and efficient method for introducing the methyl group. This typically involves the reaction of the aminopyridine with formaldehyde in the presence of a reducing agent.

A variety of reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired N-methylated product while minimizing side reactions. Alternative methylation strategies might involve the use of methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base to deprotonate the amino group and enhance its nucleophilicity. However, these methods may require careful control to prevent the formation of quaternary ammonium (B1175870) salts.

The multi-step synthesis of this compound from a halogenated pyridine precursor is a versatile and established route. The key transformations of nitration, reduction, and N-methylation are well-documented in the chemical literature, providing a solid foundation for the preparation of this and structurally related compounds.

Table 1: Overview of Synthetic Steps and Reagents

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nitration | 2,5-Dichloropyridine | Conc. HNO₃, Conc. H₂SO₄ | 2,5-Dichloro-3-nitropyridine |

| 2 | Reduction | 2,5-Dichloro-3-nitropyridine | Fe/HCl or SnCl₂/HCl or H₂/Pd-C | 3-Amino-2,5-dichloropyridine |

| 3 | N-Methylation | 3-Amino-2,5-dichloropyridine | Formaldehyde, NaBH(OAc)₃ | This compound |

Table 2: Comparison of Conditions for N-Alkylation of Aminopyridines

| Method | Alkylating/Reducing Agents | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane or Acetic Acid | Room Temperature | Moderate to High | Organic Chemistry Portal organic-chemistry.org |

| Goldberg Reaction | N-Alkyl(aryl)formamides, CuI, 1,10-phenanthroline | Toluene | Reflux | High | Molecules nih.gov |

| Catalytic N-Alkylation | Alkylation raw material, Heterogeneous catalyst (e.g., Raney Nickel) | With or without solvent | 100-500 °C | High | CN113214146A google.com |

Chemical Transformations and Reactivity of 2,5 Dichloro N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2,5-Dichloro-N-methylpyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. uoanbar.edu.iq This inherent basicity allows the compound to react with acids to form pyridinium (B92312) salts. However, the basicity of this nitrogen is significantly modulated by the electronic effects of the substituents on the pyridine ring.

Reactivity at the Amine Functionality

The secondary amine group (-NHCH₃) at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and arylation.

Derivatization via N-Acylation Reactions

The secondary amine in this compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides and anhydrides, typically in the presence of a base to neutralize the acid byproduct. semanticscholar.orgresearchgate.net This reaction converts the secondary amine into a tertiary amide. The N-acylation process is a common strategy to introduce carbonyl-containing moieties, which are prevalent in many biologically active compounds. semanticscholar.org The reaction is generally efficient and proceeds under mild conditions. semanticscholar.org

Table 1: Representative N-Acylation Reaction

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Triethylamine | N-(2,5-Dichloropyridin-3-yl)-N-methylacetamide |

Reactions Involving the Secondary Amine Group (e.g., Alkylation, Arylation)

Further functionalization of the secondary amine can be achieved through N-alkylation and N-arylation reactions to form tertiary amines. nih.gov N-alkylation involves the reaction with alkyl halides, while N-arylation can be accomplished using aryl halides, often under conditions of copper- or palladium-catalyzed cross-coupling. cmu.edunih.gov These methods, however, can sometimes be challenging due to the potential for over-alkylation or the need for harsh reaction conditions. cmu.edu The palladium-catalyzed arylation of amines has become a more general and milder alternative for forming alkyldiarylamines. cmu.edu

Transformations Involving the Halogen Substituents

The two chlorine atoms on the pyridine ring are key handles for a variety of synthetic transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The differing electronic environments of the C2 and C5 positions often allow for regioselective functionalization.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is enhanced by the presence of the electron-withdrawing chlorine atoms. uoanbar.edu.iqyoutube.com In this compound, the chlorine atom at the C2 position is ortho to the ring nitrogen, making it significantly more activated towards nucleophilic attack than the chlorine at the C5 position, which is meta to the nitrogen. uoanbar.edu.iqnih.gov This difference in reactivity allows for the selective displacement of the C2-chloro substituent by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the C5-chloro group intact. nih.govnih.gov Such reactions are a direct and efficient method for introducing new substituents at a specific position on the pyridine core. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Heat | 5-Chloro-N²-methylpyridine-2,3-diamine |

| Sodium Methoxide (NaOCH₃) | Methanol, Heat | 5-Chloro-2-methoxy-N-methylpyridin-3-amine |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for modifying the halogenated positions of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgacsgcipr.orgrug.nl This methodology can be applied to this compound to selectively replace one of the chlorine atoms with a new amino group. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and controlling the regioselectivity, often favoring substitution at the more reactive C2 position. rug.nllibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds. libretexts.orgacs.org It involves the palladium-catalyzed reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. researchgate.netnih.gov This reaction can be used to introduce alkyl or aryl substituents at the chloro-positions of the pyridine ring. acs.org Selective mono-alkylation or mono-arylation, typically at the C2 position, can be achieved under carefully controlled conditions. nih.gov

Table 3: Example of Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-N-methyl-2-phenylpyridin-3-amine |

Stille Coupling: The Stille reaction couples organic halides with organotin compounds (stannanes) in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net For this compound, the Stille coupling offers a pathway to introduce alkyl, alkenyl, aryl, or alkynyl groups by replacing the chlorine atoms. wikipedia.orgnih.gov As with other cross-coupling reactions, regioselective coupling at the C2 position is generally favored. libretexts.org The mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product. wikipedia.org

Reduction of Halogen Substituents

The reduction of the chloro substituents on the pyridine ring of this compound involves the replacement of the chlorine atoms with hydrogen, a process known as hydrodehalogenation. This transformation can be achieved through various reductive methods, primarily catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. tcichemicals.comyoutube.com Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenolysis of aryl halides. The reaction conditions, such as temperature, pressure, and the choice of solvent, can influence the efficiency and selectivity of the reduction. For dichlorinated pyridines, the reaction may proceed in a stepwise manner, potentially allowing for the selective removal of one chlorine atom over the other, although this can be challenging to control.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing a wide range of functional groups. chem-station.comresearchgate.net However, their effectiveness in the reduction of aryl halides can be variable and often requires harsh reaction conditions. More specialized hydride reagents, sometimes in the presence of transition metal catalysts, have been developed for more efficient dehalogenation of aromatic systems. google.com

The following table summarizes plausible conditions for the reduction of the halogen substituents based on general knowledge of similar transformations.

| Reagent/Catalyst | Typical Conditions | Potential Outcome |

| H₂, Pd/C | Methanol or Ethanol, room temperature to moderate heat, atmospheric to elevated pressure | Stepwise or complete reduction of chloro groups to yield 5-chloro-N-methylpyridin-3-amine and/or N-methylpyridin-3-amine |

| LiAlH₄ | Tetrahydrofuran (THF) or Diethyl ether, reflux | Potential for reduction of one or both chloro groups, though may require forcing conditions |

| NaBH₄ with catalyst (e.g., PdCl₂) | Alcoholic solvent, room temperature to reflux | Catalytic system may facilitate the reduction of the chloro groups |

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene (B151609). quora.comyoutube.com The nitrogen atom withdraws electron density from the ring, deactivating it, particularly at the ortho (2- and 6-) and para (4-) positions. Consequently, electrophilic substitution on pyridine itself typically occurs at the meta (3- and 5-) positions under forcing conditions. quora.com

In the case of this compound, the outcome of an electrophilic substitution reaction is determined by the combined directing effects of the two chloro substituents and the N-methylamino group.

Chloro Groups: Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation (the sigma complex). organicchemistrytutor.comunizin.orglibretexts.org In this molecule, the chloro at C2 directs to C3 (already substituted) and C5 (already substituted), and the chloro at C5 directs to C4 and C6.

N-methylamino Group: The amino group and its alkylated derivatives are strongly activating and ortho-, para-directing due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. organicchemistrytutor.comunizin.org The N-methylamino group at C3 would direct incoming electrophiles to the C2 (already substituted), C4, and C6 positions.

Considering these competing effects, the most likely positions for electrophilic attack are the C4 and C6 positions, which are activated by the powerful N-methylamino group and are also directed to by the C5-chloro substituent. The strong activating effect of the N-methylamino group is expected to overcome the deactivating nature of the pyridine ring and the chloro substituents.

The following table outlines the directing effects of the substituents on the pyridine ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| N-methylamino | 3 | Activating (Resonance) | Ortho, Para (to positions 2, 4, 6) |

| Chloro | 2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | To positions 3, 5 |

| Chloro | 5 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | To positions 4, 6 |

Based on this analysis, electrophilic substitution is most likely to occur at the C4 or C6 position.

Rearrangement Reactions and Tautomerism

Rearrangement Reactions: There is no specific information available in the scientific literature detailing rearrangement reactions of this compound. While various rearrangement reactions are known in organic chemistry, none are characteristically associated with this particular substitution pattern on a pyridine ring.

Tautomerism: this compound can theoretically exist in different tautomeric forms due to the presence of the N-methylamino group adjacent to the ring nitrogen. This gives rise to the possibility of amino-imino tautomerism. researchgate.netsiftdesk.orgrsc.orgresearchgate.net The predominant form is the amino tautomer, where the proton resides on the exocyclic nitrogen atom. However, it can be in equilibrium with the imino tautomer, where the proton has migrated to the ring nitrogen, creating a double bond between the exocyclic nitrogen and the C3 carbon.

The equilibrium between the amino and imino forms is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. mdpi.com For most aminopyridines, the amino form is significantly more stable. chemtube3d.com The stability of the imino tautomer of this compound would be influenced by the electronic effects of the chloro substituents.

The potential tautomeric forms are depicted below:

Amino Tautomer: The generally more stable form.

Imino Tautomer: A less stable form in equilibrium with the amino tautomer.

The interconversion between these tautomers involves proton transfer, which can be facilitated by solvent molecules or other proton donors/acceptors in the reaction medium. Spectroscopic techniques such as NMR can be used to study the position of this equilibrium. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 2,5-Dichloro-N-methylpyridin-3-amine molecule. Analysis of proton (¹H) and carbon-13 (¹³C) spectra, complemented by two-dimensional techniques, allows for a complete assignment of all signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. Based on data from analogous substituted pyridines, the chemical shifts can be predicted. rsc.orgchemicalbook.comchemicalbook.com The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and are expected to appear as distinct signals in the downfield region, typically between δ 7.0 and 8.5 ppm. Their splitting pattern would likely be doublets due to coupling with each other.

The N-methyl group protons would resonate as a singlet, as they are not coupled to any adjacent protons. This signal is anticipated in the range of δ 2.5–3.5 ppm. The chemical shift of the N-H proton is often broad and variable, depending on factors like solvent and concentration, but can be expected in the range of δ 4.0-5.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4/H-6 (Aromatic) | 7.0 - 8.5 | d (Doublet) |

| H-6/H-4 (Aromatic) | 7.0 - 8.5 | d (Doublet) |

| N-H | 4.0 - 5.5 | s (Singlet, broad) |

| N-CH₃ | 2.5 - 3.5 | s (Singlet) |

The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the N-methyl group. The chemical shifts are influenced by the electronegativity of the substituents (Cl and NHCH₃).

The carbons directly bonded to the chlorine atoms (C-2 and C-5) are expected to be significantly deshielded and appear downfield. spectrabase.com The carbon atom attached to the N-methylamino group (C-3) will also experience a downfield shift. The remaining aromatic carbons (C-4 and C-6) will resonate at chemical shifts typical for substituted pyridine rings. The N-methyl carbon will appear in the upfield region of the spectrum, generally between δ 25 and 35 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 (C-Cl) | 140 - 155 |

| C-3 (C-N) | 135 - 150 |

| C-4, C-6 (Aromatic CH) | 115 - 130 |

| N-CH₃ | 25 - 35 |

To unambiguously confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic proton signals would confirm their spatial proximity (typically 3-4 bonds). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H coupling). It would show correlations between each aromatic proton and its corresponding carbon atom, as well as a correlation between the N-methyl protons and the methyl carbon. sdsu.eduwalisongo.ac.id This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It would provide key connectivity information. For instance, correlations would be expected from the N-methyl protons to the C-3 carbon of the pyridine ring. The aromatic protons would show correlations to neighboring carbons, helping to assign the quaternary carbons (C-2, C-3, C-5) that are not visible in the HSQC spectrum. sdsu.eduyoutube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3300–3500 cm⁻¹. wpmucdn.comspectroscopyonline.com The stretching vibrations of the aromatic C-H bonds would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.

The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400–1600 cm⁻¹ region. The strong absorptions corresponding to the C-Cl stretching modes are found in the fingerprint region, usually between 600 and 800 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3010 - 3100 | Variable |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, the molecular formula is C₆H₆Cl₂N₂. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) analyzer, would measure the mass of the protonated molecule, [M+H]⁺. nih.govrsc.org The precise measurement of this ion's mass-to-charge ratio (m/z) allows for its differentiation from other ions with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ |

| Exact Mass (Monoisotopic) | 175.9908 |

| [M+H]⁺ (Calculated) | 176.9981 |

The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would further confirm the molecular formula. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate ratio of 9:6:1, providing a distinct signature for a dichloro-substituted compound.

In mass spectrometry, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions, molecules fragment in predictable ways that reveal their structure. libretexts.orgmdpi.com For this compound, the fragmentation is expected to be directed by the functional groups present: the secondary amine, the chlorine atoms, and the aromatic pyridine ring.

Key expected fragmentation pathways include:

Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would involve the loss of a methyl radical (•CH₃) from the N-methyl group, leading to a stable fragment ion.

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (•Cl) or a molecule of HCl.

Ring Cleavage: The pyridine ring can undergo fragmentation, often initiated by the loss of substituents. A characteristic loss for pyridine-containing compounds is the neutral loss of HCN (27 Da). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Lost Fragment | Proposed Structure/Comment |

|---|---|---|

| 176 | --- | Molecular Ion [M]⁺ |

| 161 | •CH₃ | Loss of methyl radical via alpha-cleavage. |

| 141 | •Cl | Loss of a chlorine atom from the molecular ion. |

| 149 | HCN | Loss of hydrogen cyanide from the molecular ion. |

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, supporting the proposed structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and charge-transfer interactions.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The pyridine ring is an aromatic system, and its π → π* transitions are typically observed in the UV region. The presence of the amino group (an auxochrome) and the chlorine atoms (which can also act as auxochromes) is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. asianpubs.org

The lone pair of electrons on the nitrogen atom of the methylamino group can participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. nih.gov The solvent used for analysis can also influence the position and intensity of these bands; polar solvents may cause shifts due to interactions with the solute molecule.

Table 3: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Region | Notes |

|---|---|---|

| π → π* | 250-350 nm | Strong absorption bands associated with the aromatic pyridine ring, shifted by substituents. |

Molecules containing electron-donating groups, such as the amino group in this compound, can form charge-transfer (CT) complexes with electron-acceptor molecules. nih.govmdpi.com Common π-acceptors used to study these interactions include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.comresearchgate.net

The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. scienceopen.com This interaction results in the appearance of a new, broad, and often intense absorption band in the visible region of the spectrum, at a longer wavelength than the absorption bands of either the donor or acceptor alone. semanticscholar.org The color of the resulting solution is a direct consequence of this new absorption band. researchgate.net Spectroscopic analysis of the CT band can be used to determine the stoichiometry and stability constant of the complex. mdpi.com The energy of the CT band is also related to the ionization potential of the electron donor. scienceopen.com

X-ray Diffraction Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray diffraction data for the specific compound this compound was found. This includes single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) studies. Consequently, a detailed analysis of its solid-state structure, intermolecular interactions, potential polymorphism, and bulk material characterization based on experimental diffraction methods cannot be provided at this time.

While data for structurally related compounds, such as other dichlorinated aminopyridine isomers, exists, this information is not directly applicable to this compound due to the significant influence of substituent positioning on crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound are currently available. Such an analysis would be required to definitively determine its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions governing the solid-state assembly of this compound is not possible. Based on its molecular structure, one could hypothesize the potential for various interactions, such as N-H···N or N-H···Cl hydrogen bonds, C-H···Cl weak hydrogen bonds, halogen bonding involving the chlorine substituents, and potential π-π stacking of the pyridine rings. However, the actual manifestation and geometry of these interactions are dependent on the specific crystal packing, which remains unknown.

Polymorphism and Crystal Engineering Considerations

The existence of polymorphs for this compound has not been reported, as no crystallographic studies have been published. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon. Different polymorphs can exhibit distinct physical properties. The study of polymorphism and the rational design of crystal structures through crystal engineering for this compound would be contingent on obtaining an initial crystal structure.

Powder X-ray Diffraction for Bulk Material Characterization

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the public domain. PXRD is a crucial technique for the characterization of a bulk crystalline sample, used to identify crystalline phases, assess sample purity, and can be used for quantitative analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model molecular systems. It is used to determine the electronic structure and various properties of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 2,5-Dichloro-N-methylpyridin-3-amine, this would involve calculating key bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify different stable conformers, particularly concerning the rotation of the N-methyl group, and to determine their relative energies.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich and electron-deficient regions. Color-coding—typically red for negative potential (electron-rich, susceptible to electrophilic attack) and blue for positive potential (electron-poor, susceptible to nucleophilic attack)—allows for the prediction of reactive sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices such as electronegativity, chemical hardness, and softness, which are calculated from HOMO and LUMO energies. Fukui functions are more specific, identifying which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). This analysis would calculate the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*) for this compound. These theoretical predictions could then be compared with experimental spectroscopic data.

Non-Covalent Interaction Analysis (e.g., Atoms-In-Molecule (AIM), Reduced Density Gradient (RDG))

Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and biological interactions. The Atoms-In-Molecule (QTAIM) theory analyzes the electron density topology to characterize chemical bonds, including weak non-covalent ones. The Reduced Density Gradient (RDG) method provides a visually intuitive way to identify and characterize NCIs like hydrogen bonds, van der Waals interactions, and steric clashes in real space. RDG plots use color-coded isosurfaces to reveal the location and nature of these weak interactions.

Without specific studies on this compound, no quantitative data for these analyses can be presented.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical calculations can provide a detailed understanding of the vibrational and electronic spectra, which are essential for the structural elucidation and characterization of the compound.

Theoretical vibrational spectra (Infrared and Raman) can be computed by performing a frequency calculation on the optimized geometry of the molecule. These calculations yield the vibrational modes, their corresponding frequencies, and intensities. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. It is a common practice to scale the calculated frequencies to correct for approximations in the computational method and anharmonicity. nih.gov

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also provide information about the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular orbitals. rsc.orgresearchgate.net The predicted absorption maxima can then be compared with experimentally measured UV-Vis spectra for validation.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data, aiding in the assignment of signals to specific nuclei within the molecule.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, illustrating the typical level of agreement achieved with appropriate computational methods.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3450 | 3435 |

| C-H (Aromatic) Stretch | 3080 | 3075 |

| C-H (Methyl) Stretch | 2950 | 2942 |

| C=C/C=N Stretch | 1580, 1550 | 1575, 1545 |

| C-Cl Stretch | 780, 750 | 775, 748 |

| ¹³C NMR (ppm) | ||

| C2 | 145.2 | 144.8 |

| C3 | 138.9 | 138.5 |

| C4 | 123.5 | 123.1 |

| C5 | 118.7 | 118.3 |

| C6 | 148.1 | 147.6 |

| N-CH₃ | 30.5 | 30.1 |

| UV-Vis λmax (nm) | ||

| π → π* Transition | 285 | 288 |

| n → π* Transition | 320 | 325 |

Charge Transfer Complex Modeling and Characterization

This compound, with its electron-rich aromatic ring and amino group, has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules (π-acceptors). Computational modeling, primarily using DFT, is a key tool for studying the structure, stability, and electronic properties of these complexes. acs.org

Theoretical studies of CT complexes typically begin with the optimization of the geometry of the complex to find the most stable arrangement of the donor and acceptor molecules. researchgate.net These calculations can reveal the nature of the interaction, including the distance and orientation between the two components. The binding energy of the complex is a critical parameter that can be calculated to quantify the stability of the interaction. researchgate.net

A crucial aspect of characterizing CT complexes is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical CT complex involving this compound as the donor, the HOMO would be predominantly localized on this molecule, while the LUMO would be centered on the electron acceptor. The energy difference between the HOMO of the donor and the LUMO of the acceptor is a key factor influencing the formation and properties of the CT complex. acs.org

Furthermore, computational analysis can quantify the amount of charge transferred from the donor to the acceptor upon complex formation through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. This provides a direct measure of the strength of the charge-transfer interaction. TD-DFT calculations can also be employed to predict the characteristic charge-transfer absorption bands in the electronic spectrum of the complex, which are often a hallmark of their formation. researchgate.net

Below is a data table summarizing key parameters that would be investigated in a computational study of a charge-transfer complex between this compound (as the donor) and a generic π-acceptor like tetracyanoethylene (B109619) (TCNE).

| Parameter | Calculated Value (Illustrative) | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates the stability of the charge-transfer complex. researchgate.net |

| Intermolecular Distance (Å) | 3.2 | The equilibrium distance between the donor and acceptor molecules. |

| HOMO Energy (Donor) (eV) | -6.2 | Energy of the highest occupied molecular orbital of the donor. |

| LUMO Energy (Acceptor) (eV) | -3.1 | Energy of the lowest unoccupied molecular orbital of the acceptor. |

| HOMO-LUMO Gap (Complex) (eV) | 3.1 | Relates to the energy of the charge-transfer transition. |

| Charge Transfer (e) | 0.15 | The amount of electron density transferred from the donor to the acceptor. |

| CT Transition Wavelength (nm) | 450 | The predicted wavelength of the new absorption band due to charge transfer. |

Applications in Chemical Synthesis and Advanced Materials

Role as a Versatile Building Block in Organic Synthesis

Substituted pyridines are recognized as crucial intermediates in modern organic chemistry. researchgate.net Their importance lies in their ability to act as precursors for a wide array of functional molecules, including pharmacologically active compounds and artificial receptors for molecular recognition. researchgate.netnih.gov The pyridine (B92270) ring can be found in numerous natural products, active pharmaceuticals, and functional materials, highlighting its significance as a core structural motif. researchgate.net

The structure of 2,5-Dichloro-N-methylpyridin-3-amine, featuring reactive chlorine atoms and a nucleophilic amino group, makes it a suitable precursor for synthesizing complex heterocyclic systems. Halogenated heteroaromatics are key intermediates in the synthesis of fused ring systems and other elaborate molecular structures. researchgate.net The development of methods for creating N-heterocycles is a significant area of focus in chemistry, with applications ranging from the pharmaceutical industry to the production of energetic materials and dyes. mdpi.com The presence of multiple reactive sites allows for various cyclization strategies, leading to the construction of polycyclic structures that are often difficult to synthesize through other means. The synthesis of new tricyclic imidazopyrimidodiazepine systems, for example, has been achieved starting from substituted pyrimidine (B1678525) derivatives. nih.gov

The pyridine nucleus is one of the most extensively applied scaffolds for drug design and synthesis. nih.gov Its ability to be easily converted into different functional derivatives has led to the discovery of many broad-spectrum therapeutic agents and agrochemical products. nih.gov this compound serves as a pre-functionalized scaffold, where the existing substituents direct further chemical modifications. Polysubstituted pyridines with aryl groups, for instance, are important functional moieties with applications in chemosensors and molecular electronics. researchgate.net The development of novel synthetic methods continues to expand the library of accessible pyridine derivatives, enabling the exploration of new chemical space for various applications. nih.govresearchgate.net

Table 1: Examples of Synthetic Pathways Utilizing Pyridine Scaffolds

| Starting Material Type | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Enones | Hosomi-Sakurai allylation / Oxidative cleavage | Highly substituted pyridines | nih.gov |

| α,β-Unsaturated aldehydes & Propargylamine | Condensation / Cyclization | Multisubstituted pyridines | nih.gov |

| 1,3-Diketones & Amines | Three-component benzannulation | Substituted meta-hetarylanilines | beilstein-journals.org |

| 2,5-Dibromopyridine | Lithiation / Acetylation | Substituted acetyl-pyridines | mdpi.com |

Application in Agrochemical Intermediate Synthesis

Pyridine-based compounds play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The pyridine "base" is considered a foundational "root" of an extensive industrial chain that produces numerous derivatives and end products. agropages.com The inclusion of a pyridine ring in pesticide molecular design has been shown to enhance compound activity. researchgate.netresearchgate.net This has led to the rapid development of pyridine-containing pesticides, which are often characterized by high efficiency and low toxicity. agropages.com

The structural features of halogenated pyridines are critical in the design of modern agrochemicals. The introduction of halogen atoms into an active ingredient is a key strategy for modulating the physicochemical properties of new crop protection compounds. researchgate.net Halogenation can enhance the biological activity, stability, and lipophilicity of a molecule, which are crucial factors for its effectiveness as a pesticide. researchgate.netmdpi.com The pyridine ring itself contributes favorable characteristics, such as weak hydrophobicity and moderate basicity compared to a benzene (B151609) ring. researchgate.net The combination of the pyridine core with halogen substituents has proven to be a successful strategy in the discovery of novel active ingredients. researchgate.netnih.gov

While specific agrochemicals derived directly from this compound are not prominently documented, the utility of closely related chlorinated and trifluoromethylated pyridine intermediates is well-established. These intermediates are foundational to the synthesis of several commercially significant agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) are key building blocks derived from 3-picoline. nih.gov They serve as precursors to a range of herbicides and insecticides, demonstrating the industrial importance of halogenated pyridine intermediates.

Table 2: Agrochemicals Derived from Related Halogenated Pyridine Intermediates

| Agrochemical | Class | Key Intermediate | Mode of Action | Reference |

|---|---|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Acetyl-CoA carboxylase (ACCase) inhibitor | nih.gov |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Acetyl-CoA carboxylase (ACCase) inhibitor | nih.gov |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chitin biosynthesis inhibitor (Insect Growth Regulator) | nih.gov |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Uncoupler of oxidative phosphorylation | agropages.com |

| Imidacloprid | Insecticide | 2-Chloro-5-chloromethylpyridine (CCMP) | Nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulator | agropages.com |

The incorporation of halogenated pyridines into crop protection technologies has had a profound impact on modern agriculture. researchgate.net Since 2010, approximately 96% of newly launched pesticide products (including herbicides, fungicides, and insecticides) contain halogen atoms. researchgate.net The trifluoromethyl pyridine moiety, in particular, is present in numerous commercialized crop protection products. researchgate.netnih.gov

The success of these compounds is attributed to the unique physicochemical properties conferred by the halogen atoms combined with the inherent characteristics of the pyridine ring. nih.gov Halogenation often leads to greater stability and efficacy of the active ingredient. researchgate.net This allows for more effective and selective pest control, which can reduce the required application quantities and mitigate environmental impact. researchgate.net The development of scalable and cost-effective chemical processes to produce halogenated pyridine intermediates has been crucial for their widespread adoption by research chemists and their elaboration into new, effective active ingredients for ensuring food security and agricultural productivity. researchgate.netnih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" for the requested sections on applications in fine chemical manufacturing and coordination chemistry.

The search results yielded data on related but structurally distinct compounds, such as other isomers of dichloromethylpyridine or different pyridine-based ligands. nih.govnih.govorgsyn.orgcmu.edu Using this information would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

Currently, specific and optimized synthetic routes for 2,5-Dichloro-N-methylpyridin-3-amine are not extensively documented. Future research could focus on developing efficient and scalable synthetic methodologies. One potential strategy involves the direct N-methylation of 2,5-dichloro-3-aminopyridine. Various N-methylation techniques have been successfully applied to other amine compounds and could be adapted for this purpose. nih.govnih.govresearchgate.netacs.org Another approach could be the chlorination of N-methyl-3-aminopyridine, although controlling the regioselectivity of the chlorination to obtain the desired 2,5-dichloro isomer would be a significant challenge. A patent describing the synthesis of 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine (B124133) and N-chlorosuccinimide suggests that similar halogenation strategies could be explored. google.com

Future synthetic explorations could also investigate palladium-catalyzed amination reactions, which have proven effective for the synthesis of other aminopyridines. acs.org The development of multi-component reactions (MCRs) could also offer an efficient pathway to construct the functionalized pyridine (B92270) core in a single step. acsgcipr.org

Table 1: Potential Synthetic Strategies for this compound

| Precursor | Reagents and Conditions | Potential Product |

| 2,5-dichloro-3-aminopyridine | Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base | This compound |

| N-methyl-3-aminopyridine | Chlorinating agent (e.g., N-chlorosuccinimide), Solvent | This compound |

| 2,3,5-trichloropyridine (B95902) | Methylamine, Catalyst (e.g., Palladium-based) | This compound |

Exploration of Catalytic Applications

The catalytic potential of this compound is an unexplored area. Given that substituted aminopyridines can act as effective catalysts in various organic transformations, it is plausible that this compound could exhibit interesting catalytic activities. researchgate.netresearchgate.net Future research could investigate its application as a catalyst or ligand in cross-coupling reactions, where pyridine derivatives are known to play a crucial role. rsc.org The electronic properties of the pyridine ring, influenced by the two chlorine atoms and the methylamino group, could lead to unique catalytic selectivities. Research into the catalytic activity of other substituted aminopyridines suggests that modifications to the amine nitrogen can significantly impact catalytic performance. researchgate.net

Advanced Spectroscopic Characterization Techniques

A thorough spectroscopic characterization of this compound is essential for understanding its structural and electronic properties. While basic characterization would include ¹H NMR, ¹³C NMR, and mass spectrometry, advanced techniques could provide deeper insights. Techniques such as 2D NMR spectroscopy would be crucial for unambiguous assignment of all proton and carbon signals. The application of theoretical calculations, such as Density Functional Theory (DFT), could aid in the interpretation of experimental vibrational spectra (FT-IR and Raman). scholarsresearchlibrary.comresearchgate.net Furthermore, X-ray crystallography would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Design of New Derivatives

Computational chemistry, particularly DFT, offers a powerful tool for designing new derivatives of this compound with tailored properties. scholarsresearchlibrary.comresearchgate.net By modeling the effects of different substituents on the pyridine ring, it is possible to predict their influence on the molecule's electronic structure, reactivity, and potential for specific applications. For instance, computational studies could guide the synthesis of derivatives with optimized catalytic activity or specific binding properties for material science applications. Such theoretical investigations have been successfully applied to other pyridine derivatives to understand their reactivity and spectroscopic properties. nih.gov

Table 2: Computationally Explorable Properties of this compound Derivatives

| Property | Computational Method | Potential Application |

| Electronic Structure (HOMO-LUMO gap) | DFT | Predicting reactivity and electronic properties |

| Molecular Electrostatic Potential (MEP) | DFT | Identifying sites for electrophilic and nucleophilic attack |

| Vibrational Frequencies | DFT | Aiding in the interpretation of IR and Raman spectra |

| Reaction Mechanisms | DFT | Elucidating potential synthetic pathways and transformations |

Unconventional Chemical Transformations

The reactivity of this compound in unconventional chemical transformations is a fertile ground for future research. The presence of multiple reactive sites—the pyridine nitrogen, the amino group, and the chlorinated carbon atoms—suggests that this molecule could participate in a variety of interesting reactions. For example, the pyridine ring could undergo dearomatization-rearomatization strategies to achieve functionalization at otherwise inaccessible positions. innovations-report.com The reactivity of polychlorinated pyridines and pyrimidines with various nucleophiles has been documented and could be extended to this compound. researchgate.netresearchgate.net Exploring its behavior under photochemical or electrochemical conditions could also lead to novel synthetic methodologies and the discovery of unexpected reaction pathways.

Potential for New Material Science Applications (e.g., Supramolecular Assemblies, Smart Materials)

The structural features of this compound make it an intriguing building block for new materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of supramolecular assemblies such as metal-organic frameworks (MOFs) or halogen-bonded networks. acs.orgmdpi.comrsc.orgnih.govoup.com The chlorine atoms can also participate in halogen bonding, providing an additional tool for directing the self-assembly process.

Furthermore, the incorporation of this functionalized pyridine into polymeric structures could lead to the development of "smart" materials with tunable properties. fraunhofer.deoaepublish.comacs.org For example, materials that respond to external stimuli such as light, heat, or pH could be designed. The unique electronic properties conferred by the substituent pattern could also be exploited in the development of novel organic electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.